4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
furan-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-4-2-10-19-14)17-9-1-3-13(11-17)20-12-5-7-16-8-6-12/h2,4-8,10,13H,1,3,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUUWGNAKICBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with appropriate alkylating agents under basic conditions.
Attachment of the Pyridine Ring: The next step involves the introduction of the pyridine ring. This is often done via nucleophilic substitution reactions where the piperidine intermediate reacts with a pyridine derivative.
Incorporation of the Furan Ring: Finally, the furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, where the furan derivative is coupled with the pyridine-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan, pyridine, and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. The presence of multiple heterocyclic rings makes it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The ability to modify the structure allows for the fine-tuning of its biological activity and specificity.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. For example, its derivatives might be used in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on substituted pyridine and piperidine derivatives, enabling indirect comparisons based on structural motifs and substituent effects. Below is an analysis of key analogs:
Substituent Effects on Physicochemical Properties
Compounds with substituted pyridine and piperidine scaffolds (e.g., and ) exhibit variability in melting points, solubility, and molecular weights depending on substituents. For example:
Key Observations:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) in increase melting points (268–287°C) due to enhanced intermolecular forces . The furan-2-carbonyl group in the target compound may similarly elevate melting points compared to unsubstituted analogs.
- Hydrogen-bonding capacity: The furan carbonyl group could enhance solubility in polar solvents relative to non-polar substituents (e.g., -CH₃) .
Biological Activity
The compound 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring linked to a piperidine derivative through an ether bond, with a furan-2-carbonyl substituent. This unique structure may influence its biological activity by modulating interactions with various biological targets.
The primary mechanism of action for this compound appears to be the inhibition of specific neurotransmitter transporters. It primarily targets the glycine transporter 1 (GlyT1) , leading to increased synaptic glycine levels. This action subsequently activates the N-methyl-D-aspartate (NMDA) receptor , which is crucial for synaptic plasticity and memory function.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Neuroprotective Effects : By enhancing NMDA receptor activity, the compound may offer neuroprotective benefits in models of neurodegenerative diseases.
- Antipsychotic Properties : Studies have shown that this compound can ameliorate hyperlocomotion in animal models treated with phencyclidine, suggesting potential antipsychotic effects.
- Cognitive Enhancement : The modulation of glycine levels may improve cognitive function in various experimental settings.
Research Findings and Case Studies
A review of recent studies highlights the biological activity of this compound:
- Animal Model Studies : In C57BL/6J mice, this compound inhibited hyperlocomotion induced by phencyclidine and improved cognitive deficits associated with chronic treatment. This suggests its potential as a therapeutic agent for schizophrenia and related disorders.
- In Vitro Studies : Cell line assays demonstrated that this compound enhances neuronal survival under stress conditions, indicating its neuroprotective properties.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds known for their biological activities:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | GlyT1 Inhibition | Neuroprotective, Antipsychotic |
| 4-(2-Hydroxyethyl)piperidin-1-yl | NMDA Receptor Modulation | Antidepressant |
| 3,4-Difluorobenzoyl-piperidine derivatives | GlyT1 Inhibition | Antipsychotic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
